![molecular formula C17H20N4O3S B2471726 N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415525-92-5](/img/structure/B2471726.png)
N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as STQ, and it is a member of the quinazoline family of compounds.
Mechanism of Action
The mechanism of action of STQ is not fully understood. However, it has been proposed that STQ exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. STQ has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and physiological effects:
STQ has been shown to have several biochemical and physiological effects. In vitro studies have reported that STQ can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Furthermore, STQ has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In vivo studies have reported that STQ can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
STQ has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities with good yields. Furthermore, STQ has been extensively studied, and its mechanism of action is well understood. However, one limitation of STQ is that its anti-cancer effects are not specific to certain types of cancer cells. Therefore, further studies are needed to investigate the potential side effects of STQ on healthy cells.
Future Directions
There are several future directions for the study of STQ. One potential direction is to investigate the potential of STQ as a therapeutic agent for the treatment of inflammatory diseases. Furthermore, the potential of STQ as a chemotherapeutic agent for the treatment of cancer needs to be further investigated. Additionally, the development of more specific STQ analogs that can target specific types of cancer cells is an area of future research.
Synthesis Methods
The synthesis of STQ involves the reaction of 4-aminobenzenesulfonamide and 2-(4-bromophenyl)ethylamine in the presence of a palladium catalyst. The resulting intermediate is then subjected to hydrogenation to obtain the final product. This synthesis method has been optimized to yield high purity STQ with good yields.
Scientific Research Applications
STQ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, STQ has been investigated as a potential anti-cancer agent. Several studies have reported that STQ can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, STQ has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c18-25(23,24)13-7-5-12(6-8-13)9-10-19-17(22)16-14-3-1-2-4-15(14)20-11-21-16/h5-8,11H,1-4,9-10H2,(H,19,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUWAOBGKFHSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

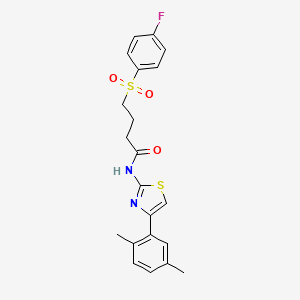
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2471645.png)

![8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471647.png)
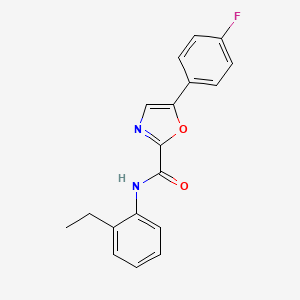
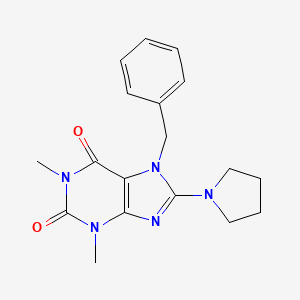
![tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate](/img/structure/B2471651.png)
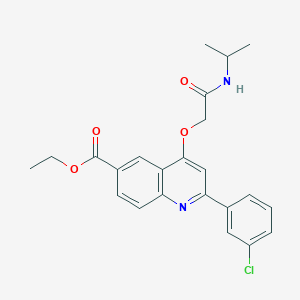

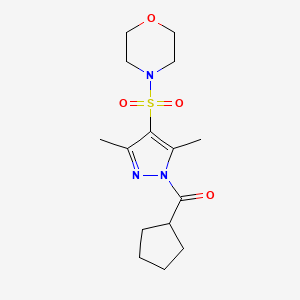
![N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2471656.png)
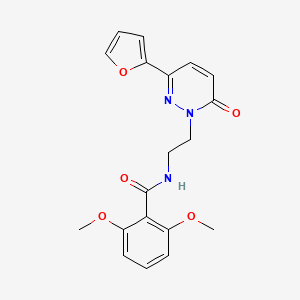
![(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride](/img/structure/B2471659.png)
![7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2471660.png)